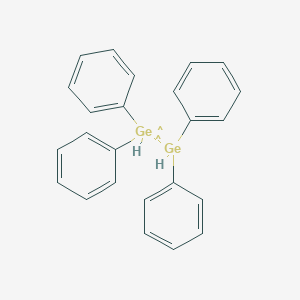
Hydrido-diphenyl-germanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrido-diphenyl-germanium, also known as GeH3Ph2, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a colorless liquid that has a molecular weight of 236.98 g/mol and a boiling point of 220 °C. It is a member of the organogermanium family and is used in various applications, including catalysis, organic synthesis, and biomedical research.
Mechanism of Action
The mechanism of action of hydrido-diphenyl-germanium is not well understood. However, it has been suggested that it exerts its antitumor activity by inducing apoptosis in cancer cells. It has also been shown to modulate the immune system by increasing the number of T cells and natural killer cells. Furthermore, it has been suggested that it exerts its neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
Hydrido-diphenyl-germanium has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. It has also been shown to reduce lipid peroxidation and protein oxidation in the liver and brain. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
Hydrido-diphenyl-germanium has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively non-toxic and can be used at high concentrations without causing significant harm to cells or animals. However, it has some limitations, including its low solubility in water and its potential for oxidation in air.
Future Directions
For research include exploring its antitumor activity in different types of cancer, investigating its immunomodulatory effects in autoimmune diseases, and studying its neuroprotective effects in other neurodegenerative diseases. In addition, further research is needed to understand its mechanism of action and to optimize its synthesis and formulation for different applications.
Conclusion
Hydrido-diphenyl-germanium is a promising compound in scientific research due to its unique properties. It has been shown to exhibit various biochemical and physiological effects and has been used in various applications, including catalysis, organic synthesis, and biomedical research. Further research is needed to fully understand its potential and to optimize its use in different applications.
Synthesis Methods
The synthesis of hydrido-diphenyl-germanium can be achieved by several methods, including the reaction of diphenylgermanium dichloride with lithium aluminum hydride, the reaction of diphenylgermanium chloride with sodium borohydride, and the reaction of diphenylgermanium chloride with sodium hydride. Among these methods, the reaction of diphenylgermanium dichloride with lithium aluminum hydride is the most commonly used method. This method involves the reduction of diphenylgermanium dichloride with lithium aluminum hydride in anhydrous ether at room temperature.
Scientific Research Applications
Hydrido-diphenyl-germanium has been widely used in scientific research due to its unique properties. It has been shown to exhibit antitumor activity, immunomodulatory effects, and neuroprotective effects. In addition, it has been used as a catalyst in organic synthesis and as a reagent in the preparation of other organogermanium compounds.
properties
CAS RN |
13891-99-1 |
|---|---|
Product Name |
Hydrido-diphenyl-germanium |
Molecular Formula |
C24H22Ge2 |
Molecular Weight |
455.7 g/mol |
InChI |
InChI=1S/2C12H11Ge/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2*1-10,13H |
InChI Key |
NMAYFOVLRUCDKO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[GeH]C2=CC=CC=C2.C1=CC=C(C=C1)[GeH]C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)[GeH]C2=CC=CC=C2.C1=CC=C(C=C1)[GeH]C2=CC=CC=C2 |
synonyms |
hydrido-diphenyl-germanium |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2,4,12,15,17,25-hexamethyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28,29-dithia-2,5,12,15,18,25-hexazabicyclo[12.12.4]triacontan-7-yl]quinoxaline-2-carboxamide](/img/structure/B227571.png)


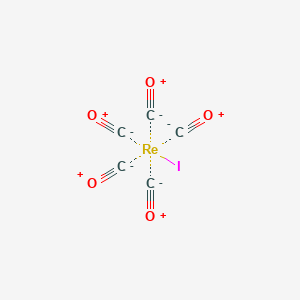
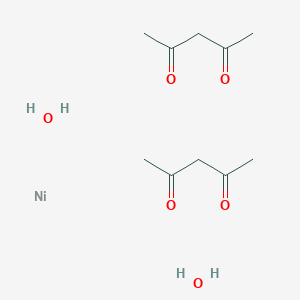

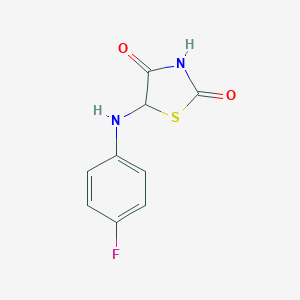
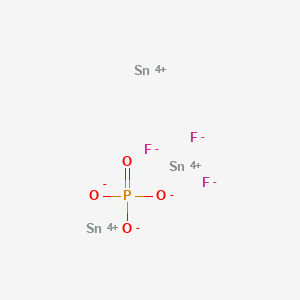



![3-amino-6-methyl-N-(4-methyl-1-piperazinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B227688.png)

